2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole derivatives.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
2-Aryl Benzoxazole Derivatives: Compounds with similar structures and properties.
Uniqueness
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to its specific structural features, such as the presence of a methoxy group and a nitro group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N3O5 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O5/c1-13-16(22-24-18-7-3-4-9-19(18)30-22)6-5-8-17(13)23-12-14-10-15(25(27)28)11-20(29-2)21(14)26/h3-12,26H,1-2H3 |
InChI Key |
DJOIOWLAIZGMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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